molecular formula C21H17ClFN5O2S B14972786 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B14972786
M. Wt: 457.9 g/mol
InChI Key: XPLWBSAPWOQPEK-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst such as copper(I) iodide.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazole-thiazole intermediate.

    Attachment of the Ethyl Chain: This step involves the alkylation of the intermediate compound with an ethyl halide.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with an amine to form the ethanediamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
  • **N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Uniqueness

N’-(5-Chloro-2-methylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorophenyl or bromophenyl analogs.

Properties

Molecular Formula

C21H17ClFN5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-6-7-13(22)10-17(12)25-20(30)19(29)24-9-8-14-11-31-21-26-18(27-28(14)21)15-4-2-3-5-16(15)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)

InChI Key

XPLWBSAPWOQPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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